molecular formula C15H13Cl2N3O B11544790 2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11544790
M. Wt: 322.2 g/mol
InChI Key: SMUIHRPJMZOJEG-DJKKODMXSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chlorophenyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with 2-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the hydrazide bond.

Industrial Production Methods

In an industrial setting, the production of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-methylphenyl)methylidene]acetohydrazide
  • 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-ethylphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[(4-Chlorophenyl)amino]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific chlorophenyl groups, which confer distinct chemical and biological properties. These properties make it particularly suitable for certain applications, such as targeted drug development and specialized industrial processes.

Properties

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H13Cl2N3O/c16-12-5-7-13(8-6-12)18-10-15(21)20-19-9-11-3-1-2-4-14(11)17/h1-9,18H,10H2,(H,20,21)/b19-9+

InChI Key

SMUIHRPJMZOJEG-DJKKODMXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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